2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-3-1-2-4-16(15)25(23,24)20-10-12-9-17(22)21(11-12)14-7-5-13(19)6-8-14/h1-8,12,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZDHMGCNFYVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-aminosulfanilamide to produce 2-chloro-N-(4-sulfamoylphenyl)acetamide . This intermediate is then further reacted with other reagents to introduce the fluorophenyl and oxopyrrolidinyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxopyrrolidinyl group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Compound 6k and 6l
- Structure: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2/3-(sulfamoylamino)benzenesulfonamide .
- Key Differences: Replaces the pyrrolidinone core with a piperazine ring and introduces bis(4-fluorophenyl)methyl groups.
- Properties: Melting Points: 132–230°C (broader range than the target compound, suggesting variable crystallinity). Synthesis Yields: 50–75% (vs. Applications: Potential CNS or antimicrobial agents due to piperazine’s role in blood-brain barrier penetration .
Example 53 ()
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences: Substitutes pyrrolidinone with a pyrazolo-pyrimidinyl chromene system.
- Properties :
Fluorophenyl-Sulfonamide Derivatives
Chlorsulfuron ()
- Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide.
- Key Differences: Substitutes pyrrolidinone with a triazine ring.
- Properties: Herbicidal Activity: Inhibits acetolactate synthase, a target absent in the pyrrolidinone-based compound .
Heterocyclic Sulfonamides with Chloro Substituents
Compound 13g ()
- Structure : 2-Chloro-N-(1-(cyclobutanecarbonyl)piperidin-4-yl)-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide.
- Key Differences : Cyclobutane and trifluoromethyl-pyrimidine substituents enhance lipophilicity.
Research Implications and Gaps
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for analogs in (e.g., coupling sulfonamide precursors with fluorophenyl-pyrrolidinone intermediates via reductive amination).
- Unanswered Questions : Stability under physiological conditions, solubility, and in vivo efficacy remain uncharacterized.
Biological Activity
2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.79 g/mol. The compound features a chloro substituent, a pyrrolidine moiety, and a sulfonamide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that it may act as an enzyme inhibitor, particularly targeting Janus Kinase 3 (JAK3), which plays a significant role in cell signaling pathways related to immune responses and hematopoiesis.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting JAK3, which may lead to reduced inflammation and immune response modulation.
- Antimicrobial Activity: Initial studies indicate that it may inhibit the growth of pathogens such as Mycobacterium tuberculosis by interfering with cell wall synthesis or inhibiting key metabolic enzymes.
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound.
Antimicrobial Properties
Studies have reported that the compound exhibits significant antimicrobial activity against various bacterial strains. It has been observed to inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's interaction with JAK3 may also confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide group and the pyrrolidine moiety can significantly affect the biological activity of the compound. For instance, the presence of the fluorophenyl group enhances its potency against certain bacterial strains .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro, pyrrolidine, sulfonamide | Antimicrobial, anti-inflammatory |
| N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide | Thiadiazole ring, pyrrolidinone | Antimicrobial |
| 4-Fluorobenzamide | Simple benzamide structure with fluorine substitution | Antimicrobial |
Case Studies
A notable study published in "Bioorganic & Medicinal Chemistry" explored the inhibitory effects of this compound on JAK3. The results indicated that it could effectively reduce JAK3-mediated signaling pathways, leading to decreased cellular proliferation in inflammatory conditions.
Another research effort focused on the compound's antimicrobial properties against Mycobacterium tuberculosis, where it was found to disrupt essential metabolic pathways necessary for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
